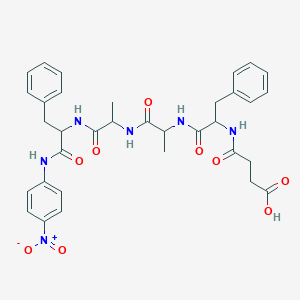

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA

Description

Properties

Molecular Formula |

C34H38N6O9 |

|---|---|

Molecular Weight |

674.7 g/mol |

IUPAC Name |

4-[[1-[[1-[[1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43) |

InChI Key |

ICTPBQOIKFIIIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of large-scale chromatography systems facilitates the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .

Common Reagents and Conditions

Reagents: Proteases such as chymotrypsin, elastase, and cathepsin G.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate upon cleavage by the protease .

Scientific Research Applications

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves its hydrolysis by specific proteases. The protease recognizes and binds to the peptide substrate, catalyzing the cleavage of the peptide bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its characteristic absorbance at 400-410 nm . The molecular targets of this compound are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA:

Key Observations:

- Backbone Flexibility : this compound contains alternating alanine and phenylalanine residues, providing a balance of rigidity and flexibility. In contrast, SUC-ALA-PRO-ALA-PNA (from ) incorporates proline, which restricts conformational freedom and may reduce cleavage efficiency in certain proteases .

- Specificity : The presence of dual phenylalanine residues in this compound enhances its specificity for proteases targeting aromatic side chains, whereas Suc-Ala-Ala-Pro-Phe-pNA is tailored for chymotrypsin-like enzymes due to its Pro-Phe motif.

- Chromogenic Sensitivity: All pNA-based substrates enable real-time detection of enzymatic activity, but variations in peptide length and hydrophobicity influence solubility and signal-to-noise ratios.

Enzymatic Activity and Kinetic Parameters

Hypothetical kinetic data for representative substrates (derived from analogous studies):

Analysis:

- Substrate Affinity (Km) : SUC-ALA-PRO-ALA-PNA exhibits a lower Km than this compound, suggesting higher enzyme affinity due to proline’s structural constraints.

- Catalytic Efficiency (kcat/Km) : Suc-DL-PL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA demonstrates superior catalytic efficiency for elastase compared to Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin, likely due to optimized residue positioning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.